![molecular formula C21H26FNO3 B5967748 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B5967748.png)
4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol, also known as Lasmiditan, is a novel drug that has been developed for the treatment of acute migraine attacks. It is a selective serotonin agonist that acts on the 5-HT1F receptor and has been shown to be effective in reducing the symptoms of migraine, including headache, nausea, and sensitivity to light and sound.
Mechanism of Action
4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol is a selective serotonin agonist that acts on the 5-HT1F receptor, which is found primarily in the trigeminal nerve pathway. Activation of this receptor leads to the inhibition of the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are thought to play a key role in the pathophysiology of migraine.
Biochemical and Physiological Effects
4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol has been shown to have a rapid onset of action, with peak plasma concentrations reached within 1-2 hours of oral administration. It has a half-life of approximately 18 hours and is metabolized primarily by the liver. 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol has been shown to be effective in reducing the symptoms of migraine, including headache, nausea, and sensitivity to light and sound. It does not cause vasoconstriction, which is a common side effect of triptans.
Advantages and Limitations for Lab Experiments
4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol has several advantages for use in laboratory experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. It has also been shown to have a lower risk of causing medication overuse headache compared to other migraine treatments, such as triptans. However, one limitation of using 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol in laboratory experiments is that it is a relatively new drug and may not be readily available for use in all research settings.
Future Directions
There are several future directions for the research and development of 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the investigation of the long-term safety and efficacy of 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol in the treatment of migraine. Additionally, there is a need for further research into the mechanism of action of 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol and its potential use in the treatment of other neurological disorders. Finally, there is a need for the development of new formulations of 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol that can be administered via alternative routes, such as nasal sprays or injectables.
Synthesis Methods
The synthesis of 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol involves several steps, including the reaction of 4-methoxyphenol with 2-bromo-4-fluorobenzyl chloride to form 4-(2-bromo-4-fluorobenzyl)-2-methoxyphenol. This intermediate is then reacted with piperidine-3-carboxaldehyde to form the desired product, 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol. The synthesis process has been optimized to produce high yields of the final product with good purity.
Scientific Research Applications
4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol has been extensively studied in preclinical and clinical trials for the treatment of acute migraine attacks. In clinical studies, 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol has been shown to be effective in reducing the symptoms of migraine, including headache, nausea, and sensitivity to light and sound. It has also been shown to have a lower risk of causing medication overuse headache compared to other migraine treatments, such as triptans.
properties
IUPAC Name |
4-[[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO3/c1-26-20-11-17(5-8-19(20)25)13-23-10-2-9-21(14-23,15-24)12-16-3-6-18(22)7-4-16/h3-8,11,24-25H,2,9-10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJCWZQZXNDCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)(CC3=CC=C(C=C3)F)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.